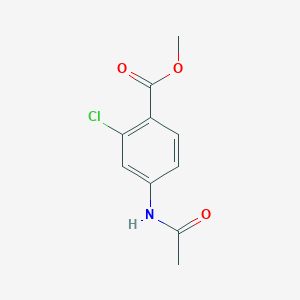

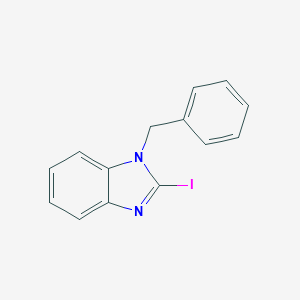

![molecular formula C19H23NO4 B275820 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol, also known as BIBP3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions.

Mécanisme D'action

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol acts as a competitive antagonist of the NPY Y1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. NPY is a neuropeptide that is involved in the regulation of food intake, energy homeostasis, and stress responses. The NPY Y1 receptor is one of the five known subtypes of the NPY receptor family and is primarily involved in the regulation of food intake and energy homeostasis. By blocking the activation of the NPY Y1 receptor, 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol reduces the orexigenic effects of NPY and promotes satiety.

Biochemical and Physiological Effects:

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models, 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been shown to reduce food intake and body weight gain, increase energy expenditure, and improve glucose tolerance. It has also been shown to reduce anxiety-like behavior and stress responses. These effects are thought to be mediated by the blockade of the NPY Y1 receptor and the subsequent reduction in the orexigenic effects of NPY.

Avantages Et Limitations Des Expériences En Laboratoire

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has several advantages for use in lab experiments. It is a selective antagonist of the NPY Y1 receptor, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological conditions. It has also been extensively studied and characterized in preclinical studies, which provides a solid foundation for further research. However, there are also some limitations to the use of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, its effects may be influenced by other factors such as diet and stress, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol. One area of interest is the potential therapeutic applications of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in the treatment of obesity, anxiety disorders, and stress-related disorders. Further preclinical studies are needed to investigate the efficacy and safety of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in these conditions. Another area of interest is the identification of new compounds that target the NPY Y1 receptor with greater selectivity and potency. Finally, the development of new analytical techniques for the detection and quantification of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in biological samples could facilitate the investigation of its pharmacokinetics and pharmacodynamics in vivo.

Méthodes De Synthèse

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of the 2-propanol moiety, followed by the coupling of the benzylamine and 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid using standard peptide coupling methods. The final deprotection step leads to the formation of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol. The purity of the compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications De Recherche Scientifique

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions. It has been shown to have a selective antagonistic effect on the NPY Y1 receptor, which is involved in the regulation of food intake, energy homeostasis, anxiety, and stress responses. 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been used in preclinical studies to investigate the role of the NPY Y1 receptor in these processes and to evaluate its potential as a therapeutic target for the treatment of obesity, anxiety disorders, and stress-related disorders.

Propriétés

Nom du produit |

1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol |

|---|---|

Formule moléculaire |

C19H23NO4 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

1-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]propan-2-ol |

InChI |

InChI=1S/C19H23NO4/c1-14(21)11-20-12-15-2-5-17(6-3-15)24-13-16-4-7-18-19(10-16)23-9-8-22-18/h2-7,10,14,20-21H,8-9,11-13H2,1H3 |

Clé InChI |

WAAVZSRHCGVNEU-UHFFFAOYSA-N |

SMILES |

CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |

SMILES canonique |

CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

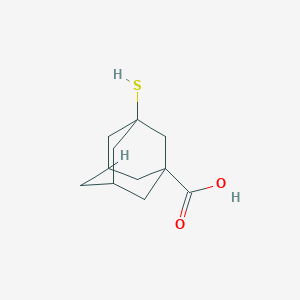

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)

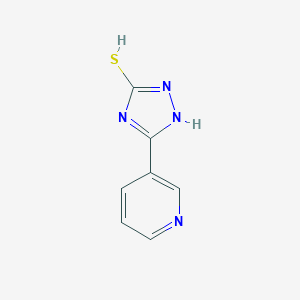

![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

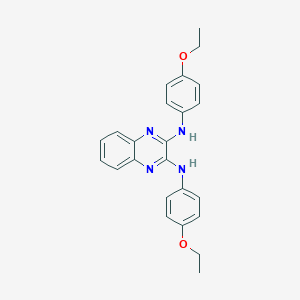

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)

![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)